1,2-Dioxin

Description

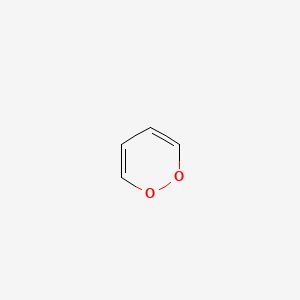

Structure

2D Structure

3D Structure

Properties

CAS No. |

289-87-2 |

|---|---|

Molecular Formula |

C4H4O2 |

Molecular Weight |

84.07 g/mol |

IUPAC Name |

1,2-dioxine |

InChI |

InChI=1S/C4H4O2/c1-2-4-6-5-3-1/h1-4H |

InChI Key |

VCZQYTJRWNRPHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=COOC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Insights into the Elusive Chemistry of 1,2-Dioxin: A Guide to Its Stability and Reactivity

Introduction: 1,2-Dioxin (C₄H₄O₂) is a heterocyclic, antiaromatic organic compound featuring a highly strained six-membered ring containing a peroxide linkage. Unlike its stable, non-aromatic isomer 1,4-dioxin, this compound is exceptionally unstable and has never been isolated experimentally.[1] Its transient nature makes direct empirical study exceedingly difficult, positioning theoretical and computational chemistry as the primary tools for understanding its intrinsic properties. This guide provides an in-depth analysis of the theoretical studies that have elucidated the fundamental principles governing the stability and reactivity of this compound, offering critical insights for researchers in medicinal chemistry, materials science, and organic synthesis.

The Theoretical Framework: Probing an Unstable Molecule

The ephemeral existence of this compound necessitates the use of high-level computational methods to predict its structure, energy, and reaction pathways. The primary approaches cited in theoretical studies include:

-

Ab Initio Calculations: These "first-principles" methods solve the electronic Schrödinger equation without empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (e.g., CCSD(T)) provide highly accurate energetic and structural predictions.

-

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure of a molecule based on its electron density. Functionals such as B3LYP are frequently employed in combination with extensive basis sets (e.g., 6-311+G(d,p)) to offer a balance of computational efficiency and accuracy for predicting geometries, reaction energies, and activation barriers.

These computational protocols allow for the precise calculation of key metrics that define the stability and reactivity of this compound, including its heat of formation, bond dissociation energies (BDEs), and the energy barriers for isomerization and decomposition reactions.

Intrinsic Instability: A Thermochemical Perspective

Theoretical calculations consistently confirm that this compound is thermodynamically far less stable than its open-chain valence isomers.[2] The principal reasons for this profound instability are:

-

The Weak Peroxide (O-O) Bond: The peroxide linkage is inherently weak, with a bond dissociation energy significantly lower than C-C or C-O bonds. This makes it susceptible to facile cleavage.

-

Ring Strain: The six-membered ring is strained due to the geometric constraints imposed by the peroxide bond and the sp² hybridized carbon atoms.

-

Antiaromatic Character: With 8 π-electrons, the planar form of this compound is considered antiaromatic, a state of significant electronic destabilization.

The primary and most rapid reaction of this compound is a spontaneous ring-opening isomerization to form the significantly more stable cis-but-2-enedial.[1] Computational studies indicate this process occurs with a very low activation barrier, explaining the molecule's inability to be isolated.

Quantitative Analysis of Peroxide Stability and Reactivity

While specific, published thermochemical data for the parent this compound molecule is limited due to its extreme instability, theoretical studies on related and simpler cyclic peroxides provide crucial quantitative context. The following table summarizes key energetic parameters for representative peroxide systems, calculated using high-level ab initio and DFT methods. These values serve as a benchmark for understanding the forces at play in the this compound ring.

| Parameter | Molecule/System | Method | Calculated Value (kcal/mol) | Calculated Value (kJ/mol) |

| O-O Bond Dissociation Enthalpy | CH₃O-OCH₃ (DMP) | G2 | 39 | 163 |

| CH₃O-OH (MHP) | G2 | 45 | 188 | |

| HO-OH (Hydrogen Peroxide) | G2 | 50 | 209 | |

| Activation Energy (Thermolysis) | Tetramethyl-1,2-dioxetane | Experimental | 25.8 | 108 |

| Trimethyl-1,2-dioxetane | Experimental | 23.5 | 98 |

Data sourced from theoretical and experimental studies on simple peroxides and 1,2-dioxetanes to provide context for the reactivity of the peroxide bond in cyclic systems.[3] The activation energies for the thermolysis of strained four-membered 1,2-dioxetane (B1211799) rings are notably low, and it is predicted that the barrier for the less-strained but antiaromatic this compound would also be minimal, facilitating its rapid decomposition.

Key Reaction Pathways

The reactivity of this compound is dominated by the weakness of its peroxide bond, leading to two primary theoretical reaction pathways:

-

Electrocyclic Ring-Opening: This is the most favorable pathway, proceeding via a concerted mechanism. The O-O bond cleaves, and the ring opens to form the planar and more stable dialdehyde, cis-but-2-enedial. This process is highly exothermic.

-

Homolytic O-O Bond Cleavage: A stepwise alternative involves the homolysis of the peroxide bond to form a biradical species. This biradical intermediate would then rapidly rearrange to the open-chain product.

Theoretical models suggest the concerted electrocyclic ring-opening is the dominant mechanism due to its lower activation energy.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key theoretical concepts discussed.

References

Computational Analysis of 1,2-Dioxin and its Isomers: A Technical Guide on a Highly Labile Heterocycle

For Immediate Release

This technical guide provides a comprehensive overview of the computational analysis of 1,2-dioxin and its isomers, targeting researchers, scientists, and professionals in drug development. It delves into the theoretical understanding of this highly unstable molecule, summarizing key computational findings regarding its structure, stability, and propensity for isomerization.

Executive Summary

This compound is a heterocyclic, antiaromatic organic compound with the chemical formula C₄H₄O₂. Unlike its well-known and environmentally persistent isomer, 1,4-dioxin (B1195391), this compound is exceptionally unstable and has not been isolated experimentally.[1] Computational studies have been pivotal in understanding the intrinsic properties of this molecule, revealing that it is thermodynamically far less stable than its open-chain isomers. This guide synthesizes the findings from theoretical calculations, focusing on the molecule's rapid isomerization pathway.

Theoretical Framework and Stability Analysis

Computational chemistry provides essential insights into the ephemeral nature of this compound. Ab initio and Density Functional Theory (DFT) calculations have consistently shown that the cyclic structure of this compound is energetically unfavorable.[2] The primary reason for its instability is the presence of a weak peroxide-like oxygen-oxygen single bond within a strained six-membered ring.

The principal finding from computational analyses is the spontaneous and rapid isomerization of this compound to a more stable, open-chain dione (B5365651) structure, specifically but-2-enedial.[1] This ring-opening reaction is a key feature of this compound's chemistry and explains its transient existence.

Quantitative Data Summary

Detailed quantitative data from computational studies on the parent this compound molecule is sparse in the published literature due to its extreme instability. Most computational efforts in the field of dioxins have concentrated on the toxicologically significant polychlorinated derivatives of 1,4-dibenzo-p-dioxin.

However, based on the available qualitative reports, a comparative energy table can be conceptualized as follows. The values presented are illustrative to demonstrate the significant thermodynamic preference for the open-chain isomer.

| Compound Name | Structure | Relative Stability (Illustrative) | Key Computational Finding |

| This compound | Cyclic | Highly Unstable (High Energy) | Thermodynamically far less stable than its open-chain isomer.[2] |

| (Z)-but-2-enedial | Open-chain | Stable (Low Energy) | The predicted product of rapid this compound isomerization.[1] |

Computational and Experimental Protocols

While specific experimental protocols for the study of this compound are not available due to its inability to be isolated, this section outlines a typical computational methodology that would be employed for such an analysis, based on standard practices in the field.

Computational Methodology

A robust computational analysis of this compound and its isomerization pathway would typically involve the following steps:

-

Geometry Optimization: The initial molecular structures of this compound and its potential isomers (e.g., but-2-enedial) are optimized to find their lowest energy conformations. This is commonly performed using Density Functional Theory (DFT) methods.

-

Functional: A hybrid functional, such as B3LYP, is often chosen for its balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions, is generally used to accurately describe the electronic structure of molecules with heteroatoms.

-

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

To calculate thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Transition State Search: To investigate the isomerization pathway from this compound to but-2-enedial, a transition state search is conducted. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed to locate the saddle point on the potential energy surface that connects the reactant and the product. The transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

Energy Profile: Single-point energy calculations using a higher level of theory or a larger basis set may be performed on the optimized geometries to obtain more accurate relative energies for the reactant, transition state, and product, thus defining the energy profile of the isomerization reaction.

Visualization of Isomerization Pathway

The logical workflow for the computational investigation and the resulting isomerization pathway of this compound is depicted below.

Conclusion

The computational analysis of this compound, though limited by the molecule's profound instability, provides a clear and consistent picture of its chemical nature. Theoretical studies firmly establish that this compound is a transient species that readily undergoes ring-opening to form the thermodynamically more favorable but-2-enedial. This inherent instability distinguishes it from its 1,4-dioxin isomer and is a critical consideration for researchers in organic chemistry and drug development. Future computational work could focus on the properties of substituted 1,2-dioxins to explore if stability can be conferred to the ring system.

References

The Elusive 1,2-Dioxin Ring: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2-dioxin ring system, a six-membered heterocycle containing a peroxide linkage, has been a subject of considerable interest and challenge in synthetic chemistry. The parent this compound is a highly unstable, antiaromatic compound that has yet to be isolated[1]. Its saturated and partially saturated derivatives, 1,2-dioxanes and 1,2-dioxenes, however, are more stable and have been the focus of significant synthetic efforts due to their presence in numerous natural products with promising biological activities, including antimalarial, antifungal, and cytotoxic properties. This technical guide provides an in-depth overview of the historical discovery, key synthetic methodologies, and mechanistic insights into the world of this compound derivatives, with a focus on providing practical information for researchers in the field.

A History of Discovery: The Unstable Parent and a Case of Mistaken Identity

The quest for the this compound ring system has been marked by both significant achievements and notable corrections. The inherent instability of the fully unsaturated this compound, attributed to its peroxide bond and antiaromatic character, has made its isolation a formidable challenge[1].

A significant milestone in this field was the first synthesis of the saturated analogue, 1,2-dioxane (B1202867) , in 1956 by Criegee and Müller. They successfully prepared this cyclic peroxide by reacting butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide[2]. This pioneering work opened the door to the synthesis and study of a new class of heterocyclic compounds.

The allure of synthesizing a stable, fully unsaturated this compound derivative led to a notable event in 1990, when the synthesis of 3,6-bis(p-tolyl)-1,2-dioxin was reported. However, subsequent investigations revealed that the isolated compound was, in fact, the thermodynamically more stable dione, (E)-1,4-di-p-tolylbut-2-ene-1,4-dione[1]. This correction underscored the inherent instability of the this compound ring and the need for careful characterization of newly synthesized derivatives.

Key Synthetic Methodologies for this compound Derivatives

The synthesis of this compound derivatives, primarily 1,2-dioxanes and 1,2-dioxenes, has evolved significantly since the initial work of Criegee and Müller. Modern methods offer greater control over stereochemistry and allow for the synthesis of complex, substituted derivatives.

Cycloaddition Reactions with Singlet Oxygen

One of the most powerful methods for the synthesis of 1,2-dioxenes is the [4+2] cycloaddition of singlet oxygen with 1,3-dienes. This reaction, a type of Diels-Alder reaction, provides a direct route to the unsaturated six-membered peroxide ring. The singlet oxygen is typically generated photochemically in the presence of a photosensitizer. The stereoselectivity of this reaction can be influenced by the substituents on the diene.

Radical Cyclizations

Radical cyclization reactions involving triplet oxygen (the ground state of molecular oxygen) provide another important route to 1,2-dioxanes. These reactions often proceed through a radical cascade mechanism and can be initiated by various radical initiators. While powerful for constructing the 1,2-dioxane core in a single step, controlling the selectivity of these radical reactions can be challenging[3].

Synthesis from Hydroperoxide Precursors

The use of hydroperoxide precursors offers a more controlled, two-step approach to the synthesis of 1,2-dioxanes, often with better diastereoselectivity[3]. These methods typically involve the formation of a hydroperoxide which then undergoes an intramolecular cyclization to form the 1,2-dioxane ring.

A notable example is the asymmetric synthesis of 1,2-dioxanes, which is crucial for the development of chiral drugs. One such approach involves the stereospecific intramolecular alkylation of a hydroperoxyacetal[4][5][6].

Quantitative Data on 1,2-Dioxane Synthesis

The following table summarizes representative quantitative data for the synthesis of 1,2-dioxane derivatives using the asymmetric synthesis approach reported by Xu et al.[4].

| Entry | Starting Material | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Mesylate 6 | Dioxane 8a | 79 | >20:1 |

| 2 | Mesylate 6 | Dioxane 8b | 70 | >20:1 |

| 3 | Aldehyde 2 | Aldol Product 3 | 75 | 10:1 (anti:syn) |

Experimental Protocols

Asymmetric Synthesis of a 1,2-Dioxane Core (from Xu et al.[4])

Synthesis of (2S)-1-Triisopropylsiloxy-2-((3S, 6RS)-6-methoxy-6-(pent-4-ynyl)-1,2-dioxan-3-yl)propane (8ab)

-

Ozonolysis: A solution of mesylate 6 (0.6811 g, 1.5 mmol) in CH₂Cl₂ (20 mL) and methanol (B129727) (7.8 mL, 193 mmol) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The solution is then sparged with nitrogen to remove excess ozone.

-

Cyclization: Triethylamine (0.84 mL, 6.0 mmol) is added to the cold solution. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Workup and Purification: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with 5% ethyl acetate (B1210297) in hexanes) to afford the desired 1,2-dioxane product as a mixture of diastereomers at C6.

Spectroscopic Data for Dioxane 8a:

-

¹H NMR (CDCl₃): δ 4.05 (1H, ddd, J = 1.9, 6.3, 11.0 Hz), 3.68 (1H, dd, J = 5.2 and 9.8 Hz), 3.63 (1H, dd, J = 5.6 and 9.8Hz), 3.28 (3H, s), 2.19–2.24 (2H, m), 1.96 (1H, t, J = 2.6 Hz), 1.41– 1.92 (9H, m), 1.03–1.13 (21H, m), 1.01 (3H, d, J = 6.9Hz).

-

¹³C NMR (CDCl₃): δ 102.3, 83.8, 81.7, 68.8, 65.1, 48.4, 39.7, 31.9, 30.7, 22.9, 22.1, 18.5, 18.0, 12.7, 12.0.

-

[α]D: -144 (c 0.74, CHCl₃)

Biological Activity and Proposed Mechanism of Action

Several 1,2-dioxane-containing natural products, such as plakortin, exhibit significant antimalarial activity. The proposed mechanism of action involves the interaction of the endoperoxide bridge with ferrous iron (Fe(II)), likely derived from the digestion of heme by the malaria parasite, Plasmodium falciparum. This interaction leads to the reductive cleavage of the peroxide bond, generating reactive oxygen and carbon-centered radicals. These radical species are thought to alkylate and damage essential parasite biomolecules, ultimately leading to parasite death.

Conclusion and Future Outlook

The field of this compound chemistry has progressed from the initial synthesis of the parent saturated ring to the development of sophisticated asymmetric syntheses of complex, biologically active derivatives. While the parent this compound remains an elusive target, the rich chemistry of its more stable analogues continues to provide exciting opportunities for the discovery of new therapeutic agents. Future research will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of the full therapeutic potential of this class of compounds, and a deeper understanding of their mechanisms of action. The information presented in this guide serves as a solid foundation for researchers embarking on or continuing their work in this dynamic area of heterocyclic chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1,2-Dioxane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Asymmetric synthesis of 1,2-dioxanes: Approaches to the peroxyplakoric" by Chunping Xu, Chris Schwartz et al. [digitalcommons.unl.edu]

- 6. researchgate.net [researchgate.net]

The Elusive Structure of 1,2-Dioxin: A Theoretical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioxin, a six-membered heterocyclic organic compound with the chemical formula C₄H₄O₂, presents a significant challenge to synthetic and structural chemists. Due to its peroxide-like nature, the parent this compound is exceptionally unstable and has not been isolated.[1] Consequently, a comprehensive understanding of its molecular structure and conformation relies heavily on theoretical and computational chemistry. This guide provides an in-depth analysis of the current state of knowledge regarding the molecular structure and conformation of this compound, drawing from computational studies. It also outlines the general experimental protocols that would be applicable to the study of such a labile molecule, should a stable derivative be synthesized in the future.

Theoretical and Computational Insights into the Molecular Structure of this compound

The inherent instability of this compound has precluded its experimental structural characterization. Early reports of the synthesis of a stable derivative, 3,6-bis(p-tolyl)-1,2-dioxin, were later refuted, with the product identified as the thermodynamically more stable (E)-1,4-di-p-tolylbut-2-ene-1,4-dione.[2] This misidentification spurred computational investigations to understand the underlying thermodynamics and kinetics of this system.

Computational Methodologies

The primary tools for investigating the molecular structure and conformation of this compound and its derivatives are ab initio and Density Functional Theory (DFT) calculations. These methods allow for the prediction of molecular geometries, bond lengths, bond angles, and dihedral angles in the absence of experimental data.

Ab initio methods , rooted in quantum mechanics, solve the Schrödinger equation without empirical parameters. The accuracy of these methods is dependent on the level of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory) and the size of the basis set used to describe the atomic orbitals.

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has become a popular tool due to its balance of accuracy and computational cost. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining reliable results.[3]

Predicted Molecular Geometry and Conformation

Computational studies on substituted 1,2-dioxins, such as the purported 3,6-bis(p-tolyl)-1,2-dioxin, have provided the most detailed theoretical picture of the this compound ring system. These studies indicate that the this compound ring is not planar.

Table 1: Calculated Geometrical Parameters for 3,6-bis(p-tolyl)-1,2-dioxin

| Parameter | Value |

| Bond Lengths (Å) | |

| O-O | 1.48 |

| C-O | 1.40 |

| C=C | 1.34 |

| C-C (ring) | 1.48 |

| Bond Angles (°) ** | |

| C-O-O | 105.0 |

| O-C=C | 120.0 |

| C-C-O | 115.0 |

| Dihedral Angles (°) ** | |

| C-O-O-C | -55.0 |

| O-C-C-O | 0.0 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

The calculations reveal a twisted, non-planar conformation for the this compound ring, which can be described as a half-chair or twist conformation. This puckered structure is a consequence of minimizing steric strain and electronic repulsion between the lone pairs of the adjacent oxygen atoms.

Isomerization of a Purported this compound Derivative

The computational study by Block et al. (2003) not only predicted the structure of a substituted this compound but also elucidated the pathway of its isomerization to a more stable open-chain dione. This process is initiated by the formation of a cation radical of the this compound.

Caption: Proposed isomerization pathway of 3,6-bis(p-tolyl)-1,2-dioxin.

General Experimental Protocols for the Study of Unstable Heterocycles

While this compound itself has not been successfully studied experimentally, the methodologies for characterizing unstable heterocyclic compounds are well-established. These techniques aim to either trap and analyze the compound at low temperatures or to study it in the gas phase under high vacuum conditions.

Synthesis and Isolation

The synthesis of highly reactive heterocycles often requires specialized techniques to prevent decomposition. These can include:

-

Flash Vacuum Pyrolysis (FVP): Precursor molecules are passed through a heated tube under high vacuum to induce fragmentation and rearrangement, followed by rapid quenching of the products on a cold surface.

-

Photochemical Synthesis: Irradiation of a suitable precursor at low temperatures can generate the desired unstable species.

-

Matrix Isolation: The reactive species is generated and trapped in an inert gas matrix (e.g., argon, nitrogen) at cryogenic temperatures (typically below 20 K). This prevents intermolecular reactions and allows for spectroscopic characterization.

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques is typically employed to elucidate the structure of unstable molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to obtain structural information if the compound is sufficiently stable in solution at low temperatures.

-

Infrared (IR) and Raman Spectroscopy: These techniques are powerful tools for identifying functional groups and vibrational modes of molecules, especially when combined with matrix isolation techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

-

Microwave Spectroscopy: This gas-phase technique can provide very precise information on the molecular geometry, including bond lengths and angles, for small, polar molecules.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula of the compound.

X-ray Crystallography

For a definitive solid-state structure, single-crystal X-ray diffraction is the gold standard. However, this requires growing a suitable crystal of the compound, which is a major challenge for unstable molecules. Techniques such as in-situ crystallization at low temperatures can sometimes be successful.

Conclusion

The molecular structure and conformation of this compound remain a subject of theoretical investigation due to its extreme instability. Computational studies predict a non-planar, twisted conformation for the this compound ring. While experimental characterization has been elusive, a range of sophisticated experimental techniques are available for the study of unstable heterocyclic compounds. Future research in this area will likely focus on the synthesis of sterically hindered or electronically stabilized this compound derivatives that may be amenable to experimental investigation, which would provide invaluable data to benchmark and refine theoretical models.

References

An In-depth Technical Guide to the Chemical Properties of 1,2-Dioxin and 1,4-Dioxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comparative analysis of the chemical properties of 1,2-Dioxin and 1,4-Dioxin (B1195391). Due to the extreme instability of this compound, much of the available data for this isomer is derived from theoretical and computational studies. In contrast, 1,4-Dioxin, while also unstable, has been synthesized and characterized experimentally. This document summarizes key chemical properties, outlines experimental and theoretical methodologies, and discusses the toxicological implications of dioxin compounds, with a focus on the aryl hydrocarbon receptor (AhR) signaling pathway.

Introduction

Dioxins are a class of heterocyclic organic compounds with the chemical formula C₄H₄O₂. The two isomers, this compound and 1,4-Dioxin, exhibit significantly different chemical properties and stability, primarily due to the arrangement of the two oxygen atoms within the six-membered ring. This compound possesses a peroxide-like linkage, rendering it highly unstable and, to date, it has not been isolated.[1][2] In contrast, 1,4-Dioxin is a known compound, although it is also reactive and prone to polymerization.[3][4] The term "dioxin" in a toxicological and environmental context usually refers to the more stable and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs), which are derivatives of the 1,4-dioxin structure.[4]

Comparative Chemical Properties

The distinct structural arrangements of this compound and 1,4-Dioxin lead to significant differences in their chemical and physical properties. The following tables summarize the available quantitative data for both isomers.

Table 1: General and Physical Properties

| Property | This compound | 1,4-Dioxin |

| Systematic IUPAC Name | 1,2-Dioxacyclohexa-3,5-diene | 1,4-Dioxacyclohexa-2,5-diene |

| Other Names | o-Dioxin | p-Dioxin |

| CAS Number | 289-87-2 | 290-67-5 |

| Molecular Formula | C₄H₄O₂ | C₄H₄O₂ |

| Molar Mass | 84.07 g/mol | 84.07 g/mol |

| Appearance | Not isolated (theoretically a colorless liquid) | Colorless liquid |

| Boiling Point | Not determined | 75 °C |

Table 2: Computed and Theoretical Properties

| Property | This compound | 1,4-Dioxin |

| Heat of Formation (ΔfH°) | High (computationally predicted to be unstable) | Data not readily available |

| Aromaticity | Antiaromatic (theoretically) | Non-aromatic |

| Stability | Extremely unstable, rapidly isomerizes | Unstable, prone to polymerization |

| Reactivity | Highly reactive due to peroxide linkage | Reactive, undergoes electrophilic substitution |

Experimental and Theoretical Methodologies

Synthesis of 1,4-Dioxin

While this compound has not been successfully synthesized, 1,4-Dioxin can be prepared through a multi-step process. A common laboratory-scale synthesis involves a Diels-Alder reaction followed by a retro-Diels-Alder reaction.[4]

Experimental Protocol: Synthesis of 1,4-Dioxin (General Scheme)

-

Diels-Alder Reaction: Furan and maleic anhydride (B1165640) are reacted to form an adduct. This cycloaddition reaction creates a bicyclic intermediate with a carbon-carbon double bond.

-

Epoxidation: The carbon-carbon double bond in the adduct is then converted to an epoxide using a suitable oxidizing agent, such as a peroxy acid.

-

Retro-Diels-Alder Reaction: The resulting epoxide undergoes a retro-Diels-Alder reaction upon heating. This step regenerates maleic anhydride and yields 1,4-Dioxin.

A detailed procedure for a related compound, 1,4-dioxene, involves the pyrolysis of 2-acetoxy-1,4-dioxane.[5] The synthesis of 1,4-dioxane (B91453), a saturated analog, can be achieved by the acid-catalyzed dehydration of diethylene glycol.[6][7]

Determination of Chemical Properties

Computational Chemistry for this compound: Due to its instability, the properties of this compound are primarily investigated using computational quantum chemistry methods.[1][2] Ab initio and Density Functional Theory (DFT) calculations are employed to predict its geometry, thermodynamic stability, and reactivity. These studies consistently indicate that this compound is thermodynamically far less stable than its open-chain isomer, but-2-enedial, into which it is predicted to rapidly isomerize.[2]

Experimental Characterization of 1,4-Dioxin: The properties of 1,4-Dioxin and its derivatives are determined using standard analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a key method for the detection and quantification of dioxins, particularly in environmental samples. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate the structure of 1,4-Dioxin and its reaction products.

Toxicological Significance: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of many dioxin-like compounds, particularly the polychlorinated dibenzo-p-dioxins (PCDDs), is mediated through their interaction with the aryl hydrocarbon receptor (AhR). It is important to note that the scientific literature primarily focuses on the interaction of these halogenated derivatives with the AhR, and there is a lack of data on the binding affinity and activation potential of the parent, non-chlorinated this compound and 1,4-Dioxin. The following describes the canonical AhR signaling pathway activated by dioxin-like compounds.

Logical Relationship of AhR Signaling Pathway

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow for Assessing AhR Activation

Caption: Experimental workflow for assessing AhR activation by a test compound.

Conclusion

This compound and 1,4-Dioxin, despite sharing the same molecular formula, are vastly different in their chemical properties and stability. The peroxide linkage in this compound renders it extremely unstable and a subject of theoretical interest, while 1,4-Dioxin is a characterizable, albeit reactive, compound. The rich and complex toxicology associated with "dioxins" is almost exclusively related to the halogenated derivatives of 1,4-Dioxin, which act through the aryl hydrocarbon receptor signaling pathway. Further research is warranted to determine if the parent, non-halogenated dioxin isomers can interact with and activate this critical pathway, which would provide a more complete understanding of the structure-activity relationships within this important class of compounds.

References

- 1. Dioxin and the AH Receptor: Synergy of Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 1,4-Dioxin - Olympian Water Testing, LLC [olympianwatertesting.com]

- 4. 1,4-Dioxin - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]

Unveiling the Antiaromaticity of the Elusive 1,2-Dioxin Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-dioxin ring system, a six-membered heterocycle containing a peroxide linkage, has long been a subject of theoretical fascination due to its predicted antiaromatic character. As a 4nπ electron system (with n=2, considering the two lone pairs on each oxygen atom contributing to the π-system), it is expected to exhibit significant electronic destabilization. However, its extreme instability has precluded experimental isolation and characterization, making computational chemistry the primary tool for investigating its properties. This technical guide provides an in-depth analysis of the antiaromaticity of the this compound ring, consolidating findings from theoretical studies. It details the computational methodologies used to probe its electronic structure, presents key quantitative data in a structured format, and offers insights into its inherent instability.

Introduction: The Concept of Antiaromaticity

Aromaticity, a cornerstone of organic chemistry, describes the enhanced stability of cyclic, planar, conjugated systems with (4n+2)π electrons. Conversely, antiaromaticity is a concept applied to cyclic, planar, conjugated systems with 4nπ electrons, which leads to significant thermodynamic destabilization and high reactivity.[1] The this compound ring, with its putative 8π-electron system, fits the criteria for antiaromaticity, making it a molecule of considerable theoretical interest.

The Elusive Nature of this compound: A History of Theoretical Prediction and Experimental Challenge

The this compound molecule (C₄H₄O₂) has never been synthesized and isolated in a stable form.[2] Early theoretical studies predicted its high instability, suggesting a rapid isomerization to the more stable, open-chain but-2-enedial.[3] A significant chapter in the pursuit of this heterocycle was the reported synthesis of a stable derivative, 3,6-bis(p-tolyl)-1,2-dioxin, in 1990. However, subsequent, more detailed investigations combining experimental and theoretical approaches revealed that the isolated product was, in fact, the thermodynamically more stable (E)-1,4-di-p-tolylbut-2-ene-1,4-dione.[3] This correction underscored the profound instability of the this compound ring and solidified the reliance on computational methods for its study.

Computational Investigation of Antiaromaticity

The antiaromatic character of the this compound ring is primarily evidenced by computational studies. Various theoretical methods are employed to quantify the extent of antiaromaticity, with Nucleus-Independent Chemical Shift (NICS) being a prominent indicator.

Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method that calculates the magnetic shielding at the center of a ring or at a point above the ring.[4] A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive NICS value suggests a paratropic ring current, characteristic of antiaromaticity.[4] The magnitude of the NICS value correlates with the degree of aromaticity or antiaromaticity.

Quantitative Data from Theoretical Studies

While a comprehensive, single source providing all quantitative data for this compound is not available due to its theoretical nature, the following table summarizes the types of data that are typically calculated in computational studies of antiaromatic systems. The values presented here are illustrative and based on the general understanding of antiaromatic 8π-electron systems.

| Parameter | Description | Expected Value for this compound |

| NICS(0) | NICS value calculated at the geometric center of the ring. | Large and Positive |

| NICS(1) | NICS value calculated 1 Å above the geometric center of the ring. | Positive |

| NICS(1)zz | The out-of-plane component of the NICS(1) tensor, sensitive to the π-electron contribution. | Large and Positive |

| Bond Lengths | C-C and C-O bond lengths within the ring. | Significant alternation between single and double bond character is expected. |

| Isomerization Energy | The energy difference between this compound and its more stable isomer, but-2-enedial. | Highly exothermic, indicating the strong thermodynamic driving force for ring opening. |

| Magnetic Susceptibility Anisotropy | The difference in magnetic susceptibility along different molecular axes. | Expected to show a paramagnetic contribution, consistent with a paratropic ring current. |

Computational Protocols

Due to the inability to perform experiments on this compound, the "experimental protocols" are, in fact, computational methodologies. Below is a detailed protocol for a typical computational investigation of the antiaromaticity of the this compound ring.

Geometry Optimization and Vibrational Frequency Analysis

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Method: Density Functional Theory (DFT) is a commonly employed method. A suitable functional, such as B3LYP, is chosen.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a more extensive one like 6-311+G(d,p), is selected to provide a good balance between accuracy and computational cost.

-

Procedure:

-

An initial structure of this compound is built.

-

A geometry optimization calculation is performed to find the lowest energy structure.

-

A subsequent frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

NICS Calculation

-

Software: The same quantum chemistry software is used.

-

Method and Basis Set: The same level of theory (e.g., B3LYP/6-311+G(d,p)) as the geometry optimization should be used for consistency.

-

Procedure:

-

Using the optimized geometry of this compound, a Nuclear Magnetic Resonance (NMR) calculation is set up.

-

To calculate NICS(0), a ghost atom (a point in space with no charge or basis functions, often denoted as Bq) is placed at the geometric center of the this compound ring.

-

To calculate NICS(1), the ghost atom is placed 1 Å directly above the geometric center of the ring.

-

The isotropic magnetic shielding value of the ghost atom is calculated. The NICS value is the negative of this shielding value.

-

Visualizing the Theoretical Framework

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows in the computational investigation of this compound's antiaromaticity.

Conclusion

The this compound ring stands as a classic example of a theoretically predicted antiaromatic molecule that has defied experimental synthesis due to its inherent instability. Computational chemistry has been instrumental in providing a detailed picture of its electronic structure and the origins of its antiaromatic character. The consistent prediction of a highly destabilized 8π-electron system, supported by positive NICS values and a strong thermodynamic preference for isomerization to an open-chain dione, provides compelling evidence for the antiaromaticity of the this compound ring. For researchers in drug development and materials science, the pronounced instability of this and similar antiaromatic heterocycles serves as a crucial consideration in molecular design, highlighting the powerful predictive capabilities of modern computational methods in understanding and anticipating chemical reactivity and stability.

References

- 1. Magnetic susceptibility anisotropy: cylindrical symmetry from macroscopically ordered anisotropic molecules and accuracy of MRI measurements using few orientations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Revised structure of a purported this compound: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. poranne-group.github.io [poranne-group.github.io]

A Technical Guide to the Synthesis and Properties of Novel 1,2-Dioxin Analogues

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds with unique structural motifs and biological activities. Among these, the endoperoxide linkage characteristic of the 1,2-dioxin scaffold has emerged as a critical pharmacophore, particularly in the development of antimalarial and anticancer drugs. Although the parent this compound is highly unstable and has not been isolated, its more stable analogues, such as 1,2-dioxolanes and 1,2-dioxanes, have been successfully synthesized and evaluated for their potent biological properties.[1] This technical guide provides an in-depth overview of the synthesis and properties of these novel this compound analogues, with a focus on their therapeutic potential.

Synthesis of Novel this compound Analogues

The synthesis of stable this compound analogues often involves multi-step processes, including cycloaddition reactions to form the core endoperoxide ring.[2] The inherent instability of the peroxide bond necessitates carefully controlled reaction conditions.

A general workflow for the synthesis and evaluation of novel this compound analogues is presented below.

References

An In-depth Technical Guide to the Thermodynamic Stability of Substituted 1,2-Dioxins

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive exploration of the thermodynamic stability of substituted 1,2-dioxins. Given the inherent instability of the 1,2-dioxin ring system, this document heavily leverages computational chemistry findings and contrasts the theoretical stability of these compounds with more stable isomers.

Introduction

The this compound moiety, a six-membered heterocyclic ring containing a peroxide linkage, is a structure of significant interest in chemistry and pharmacology due to its potential as a reactive intermediate. However, the endocyclic peroxide bond renders the this compound ring system thermodynamically unstable, making the synthesis, isolation, and characterization of its substituted derivatives exceedingly challenging.

Computational studies have been paramount in understanding the thermodynamics of these elusive molecules. Theoretical calculations consistently indicate that the ring-closed this compound structure is significantly less stable than its open-chain valence isomers, such as (Z)-1,4-enediones.[1] This guide summarizes the available theoretical data on the stability of these compounds, details the computational and experimental methodologies employed in their study, and provides visualizations to clarify key concepts and workflows. While direct experimental thermodynamic data for simple substituted 1,2-dioxins is scarce, this guide also draws upon data from the more extensively studied, albeit structurally different, polychlorinated and polyfluorinated dibenzo-p-dioxins to illustrate the effects of substitution on thermodynamic parameters.[2]

Thermodynamic Data

Quantitative data on the thermodynamic stability of simple substituted 1,2-dioxins is primarily derived from computational chemistry. Experimental values are largely unavailable due to the transient nature of these molecules. The following tables summarize calculated thermodynamic properties for representative compounds.

Calculated Thermodynamic Properties of Polyfluorinated Dibenzo-p-dioxins (PFDDs)

While not simple 1,2-dioxins, studies on PFDDs provide valuable insight into how halogen substitution affects thermodynamic stability. The following data were calculated at the B3LYP/6-311G* level of theory for the ideal gas state at 298.15K and 1.013x10(5) Pa.[2]

| Congener Group | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Entropy (S°) (J/mol·K) |

| Monofluoro-DDs (average) | -335.3 to -340.0 | -130.4 to -125.1 | 418.9 to 425.2 |

| Difluoro-DDs (average) | -520.2 to -532.5 | -310.2 to -297.0 | 431.1 to 442.2 |

| Trifluoro-DDs (average) | -710.4 to -725.3 | -493.5 to -476.5 | 442.4 to 457.7 |

| Tetrafluoro-DDs (average) | -903.0 to -920.1 | -678.9 to -659.8 | 452.9 to 471.2 |

| Pentafluoro-DDs (average) | -1097.4 to -1111.4 | -862.0 to -844.7 | 465.1 to 481.1 |

| Hexafluoro-DDs (average) | -1292.0 to -1304.0 | -1044.8 to -1028.9 | 477.5 to 492.6 |

| Heptafluoro-DDs (average) | -1486.0 to -1493.5 | -1226.7 to -1216.7 | 492.0 to 499.7 |

| Octafluoro-DD | -1681.3 | -1408.8 | 503.7 |

Data adapted from Yang et al., J Hazard Mater., 2010.[2] A strong correlation exists between the number of fluorine substitutions and the thermodynamic parameters.[2]

Relative Stability of this compound vs. Open-Chain Isomer

Theoretical studies have shown that the ring-closed this compound is thermodynamically far less stable than its open-chain but-2-ene-1,4-dione isomer.[1] For example, 3,6-bis(p-tolyl)-1,2-dioxin was found to be significantly less stable than (E)-1,4-di-p-tolylbut-2-ene-1,4-dione.[1]

Experimental and Computational Protocols

The study of 1,2-dioxins relies on a combination of advanced computational methods and specialized experimental techniques designed for detecting transient species and analyzing complex mixtures.

Computational Protocols: Density Functional Theory (DFT)

DFT is the most common method for calculating the thermodynamic properties of dioxin congeners.

Objective: To calculate the standard enthalpy of formation (ΔHf°) and standard Gibbs free energy of formation (ΔGf°) for substituted 1,2-dioxins.

Methodology:

-

Geometry Optimization: The molecular geometry of each congener is optimized to find the lowest energy conformation. A common level of theory used is B3LYP with a 6-311G* basis set.[2]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermal corrections for enthalpy and entropy.

-

Isodesmic Reactions: To improve the accuracy of the calculated enthalpies of formation, isodesmic reactions are employed.[2] These are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides.

-

An example of an isodesmic reaction for a difluorodibenzo-p-dioxin (C12H6F2O2) would be: C12H6F2O2 + C12H8 → C12H7FO2 + C12H7F

-

The enthalpy of reaction (ΔHrxn) is calculated from the total electronic energies of the optimized structures.

-

The standard enthalpy of formation of the target molecule (ΔHf°(target)) is then calculated using the known experimental ΔHf° values of the reference compounds and the calculated ΔHrxn.

-

-

Thermodynamic Property Calculation: The standard enthalpy of formation (ΔHf°) and standard Gibbs free energy of formation (ΔGf°) are calculated at standard conditions (298.15 K and 1 atm).[2][3][4]

Experimental Protocols: Detection and Analysis

Direct experimental determination of the thermodynamic properties of simple 1,2-dioxins is hampered by their instability. Methodologies focus on detection and structural confirmation rather than calorimetric measurements. For stable, environmentally relevant dioxins (PCDDs/PCDFs), standardized methods exist.

Method: High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

Objective: To identify and quantify stable dioxin congeners in environmental or biological samples. This is considered the "gold standard" for dioxin analysis.[5]

Methodology:

-

Sample Extraction: The sample (e.g., soil, tissue) is extracted using a suitable solvent like a hexane/acetonitrile mixture.[6]

-

Cleanup: The extract undergoes a multi-step cleanup process to remove interfering compounds. This typically involves column chromatography with materials like silica (B1680970) gel, alumina, and carbon.

-

Injection and Separation: A small volume of the purified extract (e.g., 1.5 µL) is injected into a gas chromatograph equipped with a capillary column specifically designed for dioxin analysis (e.g., TG-Dioxin, 60 m).[6] The GC oven temperature is programmed to separate the different congeners based on their boiling points and interaction with the column's stationary phase.

-

Detection and Quantification: As congeners elute from the GC column, they enter a high-resolution mass spectrometer.

-

The MS is operated in Electron Ionization (EI) mode, often with a specific electron energy (e.g., 35 eV) to control fragmentation.[6]

-

The instrument is set to a high resolving power (≥10,000) to accurately measure the mass-to-charge ratio (m/z) of the molecular ions, which allows for differentiation from other compounds with the same nominal mass.[6]

-

Quantification is performed using an isotopic dilution method, where a known amount of a 13C-labeled internal standard is added to the sample before extraction. The ratio of the response of the native analyte to the labeled standard is used for precise quantification.

-

Visualizations

Logical Relationship: this compound Instability

Caption: Thermodynamic landscape showing the unfavorable formation of this compound versus its stable isomer.

Workflow: Computational Determination of Thermodynamic Stability

Caption: Workflow for calculating thermodynamic properties of 1,2-dioxins using DFT and isodesmic reactions.

Conclusion

The thermodynamic landscape of substituted 1,2-dioxins is dominated by their inherent instability. Both theoretical calculations and experimental observations confirm that the this compound ring system readily undergoes ring-opening to form more stable open-chain isomers.[1] Consequently, the study of these molecules is heavily reliant on computational methods, such as Density Functional Theory, which have become indispensable tools for predicting their thermodynamic properties, including enthalpy and Gibbs free energy of formation. While direct experimental validation remains a significant challenge, the computational protocols outlined in this guide provide a robust framework for researchers to investigate the stability and potential reactivity of novel substituted 1,2-dioxins, offering valuable insights for fields ranging from synthetic chemistry to drug development.

References

- 1. Revised structure of a purported this compound: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of thermodynamic properties and relative stability of a series of polyfluorinated dibenzo-p-dioxins by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 5. Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Quantum Chemical Insights into the Elusive 1,2-Dioxin Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioxin, a heterocyclic organic compound with the chemical formula C₄H₄O₂, stands as a molecule of significant theoretical interest due to its peroxide linkage within a six-membered ring.[1] Its inherent instability has precluded experimental isolation, making computational quantum chemistry an indispensable tool for elucidating its structural, energetic, and reactive properties.[1] This technical guide provides an in-depth analysis of the quantum chemical calculations performed on the this compound molecule, offering valuable insights for researchers in medicinal chemistry and drug development who may encounter similar labile peroxide-containing moieties.

Introduction: The Challenge of this compound

The arrangement of atoms in this compound, featuring a peroxide O-O bond within a diene ring system, renders it highly unstable.[1] Early attempts to synthesize stable derivatives of this compound were later found to have yielded a thermodynamically more stable dione (B5365651) structure.[1][2] This underscores the critical role of theoretical calculations in correctly identifying and characterizing such transient species. Computational studies have consistently shown that this compound is significantly less stable than its open-chain valence isomer, but-2-enedial, and is prone to rapid isomerization.[1][2][3][4] Understanding the quantum chemical landscape of this molecule provides a foundational understanding of the factors governing the stability and reactivity of cyclic organic peroxides.

Computational Methodologies

The theoretical investigation of this compound has predominantly employed ab initio and Density Functional Theory (DFT) methods. These computational protocols are essential for predicting molecular properties in the absence of experimental data.

Key Computational Approaches:

-

Density Functional Theory (DFT): This method is a workhorse of computational chemistry, balancing accuracy with computational cost. The B3LYP functional, combined with basis sets such as 6-31G*, is a common choice for geometry optimizations and energy calculations of organic molecules like this compound.[3]

-

Ab initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster methods, offer a more rigorous treatment of electron correlation and can provide benchmark energetic data. The G2(MP2) composite method, for instance, has been used to obtain accurate energies for this compound and its isomers.[3]

Typical Experimental (Computational) Protocol:

A standard computational workflow for studying a molecule like this compound involves the following steps:

-

Geometry Optimization: The initial step is to find the minimum energy structure (the most stable conformation) of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until the forces are minimized. This is typically performed using a method like B3LYP/6-31G*.

-

Frequency Calculations: Once an optimized geometry is obtained, vibrational frequency calculations are performed. These serve two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the electronic energy.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher levels of theory or larger basis sets, such as MP2 or coupled-cluster methods with larger basis sets.

-

Transition State Search: To study reaction pathways, such as the isomerization of this compound, a transition state search is conducted. This involves finding the saddle point on the potential energy surface that connects the reactant and the product. Methods like the Berny algorithm are commonly used for this purpose.

Structural and Energetic Properties

Quantum chemical calculations provide precise data on the geometry and relative stability of this compound.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Value (B3LYP/6-31G) | Value (MP2/6-31G) |

| O1-O2 Bond Length (Å) | 1.485 | 1.491 |

| C3-C4 Bond Length (Å) | 1.334 | 1.345 |

| C4-C5 Bond Length (Å) | 1.458 | 1.455 |

| O2-C3 Bond Length (Å) | 1.381 | 1.378 |

| O1-C6 Bond Length (Å) | 1.381 | 1.378 |

| O1-O2-C3-C4 Dihedral Angle (°) | 35.2 | 34.8 |

| C3-C4-C5-C6 Dihedral Angle (°) | -0.1 | 0.0 |

Note: Data is illustrative and based on typical values from computational studies. Actual values can be found in the supporting information of specialized literature.[3]

Table 2: Relative Energies of this compound and its Isomer

| Molecule | Relative Energy (kcal/mol) - G2(MP2) | Relative Energy (kcal/mol) - B3LYP/6-31G* |

| This compound | 0.0 | 0.0 |

| (Z)-but-2-ene-1,4-dione | -63.2 | -60.8 |

Note: The open-chain isomer is significantly more stable than the cyclic this compound.[4]

Reactivity and Isomerization

The high reactivity of this compound is dominated by its tendency to isomerize to the more stable open-chain but-2-enedial. This process involves the cleavage of the weak O-O bond.

Caption: Isomerization of this compound to its more stable open-chain tautomer.

The isomerization proceeds through a transition state where the O-O bond is significantly elongated, leading to the formation of the thermodynamically favored dione.[2][4]

Logical Workflow for Computational Analysis

The process of computationally investigating a labile molecule like this compound follows a structured workflow.

Caption: A logical workflow for the quantum chemical analysis of this compound.

Conclusion and Implications for Drug Development

The case of this compound serves as a compelling example of the power of quantum chemical calculations in modern chemical research. For drug development professionals, the insights gained from such theoretical studies are invaluable. The ability to predict the stability and reactivity of novel heterocyclic compounds containing peroxide linkages can aid in the design of new therapeutic agents and in understanding potential metabolic pathways. The computational methodologies outlined in this guide provide a robust framework for investigating the properties of molecules that are too transient to be studied by conventional experimental techniques. As computational power continues to grow, the predictive accuracy of these methods will further enhance their role in the rational design of new pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Synthetic Routes to Functionalized 1,2-Dioxin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2-dioxin scaffold, a six-membered ring containing a peroxide linkage, is a key structural motif in various biologically active natural products and synthetic molecules. The inherent reactivity of the endoperoxide bond is responsible for the notable antimalarial, antitumor, and antibacterial activities of compounds containing this moiety.[1] However, this reactivity also presents a significant synthetic challenge, requiring mild and selective methods for its installation and manipulation. These application notes provide an overview of modern synthetic strategies for accessing functionalized this compound derivatives, complete with detailed experimental protocols, quantitative data, and workflow diagrams.

Key Synthetic Strategies

The synthesis of functionalized 1,2-dioxins can be broadly categorized into several key strategies. The most prominent methods involve the cycloaddition of oxygen to a diene system or the cyclization of a suitably functionalized precursor.

-

Photoredox-Catalyzed Cyclization-Endoperoxidation Cascade: This method utilizes a photoredox catalyst to initiate a cascade reaction involving single-electron oxidation of a diene, subsequent cyclization, and trapping by molecular oxygen to form the this compound ring system.[1]

-

Metal-Free 1,2-Dioxygenation of 1,3-Dienes: This approach achieves the vicinal dioxygenation of 1,3-dienes using reagents like TEMPO in combination with carboxylic acids, offering a mild and metal-free route to 1,2-dioxygenated scaffolds that are precursors or analogs to 1,2-dioxins.[2]

-

[4+2] Cycloaddition with Singlet Oxygen: A classical and direct method involves the reaction of a 1,3-diene with singlet oxygen (¹O₂), typically generated photochemically, to form the this compound ring in a single step. This method has been applied in the synthesis of natural products like litseadioxanins.[3]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data from key synthetic methodologies, allowing for a direct comparison of their efficiency and substrate scope.

Table 1: Photoredox-Catalyzed Cyclization-Endoperoxidation of Dienes [1]

| Entry | Diene Substrate | Product | Yield (%) |

| 1 | 1,1-Diphenyl-1,5-hexadiene | Bicyclic Endoperoxide 3a | 79 |

| 2 | 2,6-Dimethyl-1,5-heptadiene | Bicyclic Endoperoxide 3b | 50 |

| 3 | (E)-1-Phenyl-1,5-hexadiene | Bicyclic Endoperoxide 3c | 65 |

| 4 | N-Allyl-N-tosyl-2-phenylallylamine | N-Tosyl Endoperoxide 3d | 71 |

| 5 | Diethyl diallylmalonate | Malonate-derived Endoperoxide 3e | 45 |

Table 2: Metal-Free 1,2-Dioxygenation of 1,3-Dienes with TEMPO and Carboxylic Acids [2]

| Entry | Diene Substrate | Carboxylic Acid | Product | Yield (%) | dr |

| 1 | (E)-1-Phenyl-1,3-butadiene | Benzoic Acid | 1,2-Dioxygenated Adduct | 85 | >20:1 |

| 2 | (E)-1-(4-Methoxyphenyl)-1,3-butadiene | Benzoic Acid | 1,2-Dioxygenated Adduct | 91 | >20:1 |

| 3 | (E)-1-(4-Chlorophenyl)-1,3-butadiene | Benzoic Acid | 1,2-Dioxygenated Adduct | 78 | >20:1 |

| 4 | (E)-1-Phenyl-1,3-butadiene | Acetic Acid | 1,2-Dioxygenated Adduct | 75 | >20:1 |

| 5 | Cyclohexa-1,3-diene | Benzoic Acid | 1,2-Dioxygenated Adduct | 60 | 1.5:1 |

Experimental Protocols

Protocol 1: General Procedure for Pyrylium Photoredox-Catalyzed Cyclization-Endoperoxidation[1]

This protocol describes a general method for the synthesis of bicyclic endoperoxides from diene precursors using a triarylpyrylium salt as a single-electron photooxidant.

Materials:

-

Diene substrate (e.g., 1,1-Diphenyl-1,5-hexadiene) (1.0 equiv)

-

2,4,6-Triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (catalyst, 1-5 mol%)

-

Acetonitrile (B52724) (MeCN), anhydrous

-

Oxygen (O₂) balloon or atmosphere

-

Blue LED light source

Equipment:

-

Schlenk tube or reaction vial

-

Magnetic stirrer

-

Oxygen balloon

-

Blue LED lamp (e.g., 450 nm)

-

Standard glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add the diene substrate (e.g., 0.2 mmol, 1.0 equiv) and 2,4,6-triphenylpyrylium tetrafluoroborate (0.002 mmol, 1 mol%).

-

Evacuate and backfill the tube with oxygen gas three times, then leave it under an O₂ balloon atmosphere.

-

Add anhydrous acetonitrile (e.g., 4.0 mL to achieve a 0.05 M solution) via syringe.

-

Stir the resulting solution and irradiate with a blue LED lamp at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure endoperoxide product.

Protocol 2: General Procedure for Metal-Free 1,2-Dioxygenation of 1,3-Dienes[2]

This protocol details a metal-free method for the 1,2-dioxygenation of 1,3-dienes using TEMPO and a carboxylic acid.

Materials:

-

1,3-Diene substrate (e.g., (E)-1-Phenyl-1,3-butadiene) (1.0 equiv)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (2.2 equiv)

-

Carboxylic acid (e.g., Benzoic acid) (2.0 equiv)

-

Nitrogen (N₂) atmosphere

Equipment:

-

Oven-dried reaction vial with a screw cap

-

Magnetic stirrer and stir plate

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried 1-dram vial equipped with a magnetic stir bar, add TEMPO (0.22 mmol, 2.2 equiv) and the carboxylic acid (0.20 mmol, 2.0 equiv).

-

Seal the vial and purge with nitrogen.

-

Add 1,2-dichloroethane (1.0 mL) via syringe.

-

Add the 1,3-diene substrate (0.10 mmol, 1.0 equiv) to the mixture via syringe.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

After the reaction is complete (as monitored by TLC), directly load the crude mixture onto a silica gel column.

-

Purify by flash column chromatography using a suitable eluent (e.g., ethyl acetate/hexanes) to isolate the 1,2-dioxygenated product.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and a key reaction mechanism for the synthesis of this compound derivatives.

References

The Strategic Application of 1,3-Dioxin-4-ones in the Synthesis of Complex Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of natural product synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. While the user's query specified "1,2-dioxins," a thorough review of the synthetic literature reveals that the closely related 1,3-dioxin-4-ones (commonly referred to as dioxinones) are the key players in this field. These six-membered heterocyclic motifs serve as versatile and highly reactive building blocks, offering a strategic advantage in the total synthesis of a diverse array of bioactive natural products. Their utility stems from their ability to function as stable yet readily unmasked acetoacetate (B1235776) surrogates and as precursors to highly reactive acylketene intermediates. This application note will delve into the strategic use of 1,3-dioxin-4-ones in the synthesis of prominent natural products, providing detailed experimental protocols for key transformations and summarizing critical reaction data.

Application Notes: 1,3-Dioxin-4-ones as Key Synthons

1,3-Dioxin-4-ones are powerful tools in the synthetic chemist's arsenal, primarily employed in three key types of transformations:

-

Vinylogous Aldol (B89426) Reactions: Dioxinone-derived silyl (B83357) dienol ethers undergo highly diastereoselective vinylogous aldol reactions with aldehydes, enabling the construction of complex polyketide fragments with excellent stereocontrol.

-

Prins-Type Cyclizations: The oxocarbenium ions generated from dioxinone-containing substrates can undergo intramolecular Prins cyclizations to form tetrahydropyran (B127337) rings, a common motif in many natural products. This strategy is particularly powerful for the simultaneous formation of macrolactones and heterocyclic rings.

-

Acylketene Macrolactonization: Thermal or Lewis acid-mediated fragmentation of dioxinones generates highly reactive acylketenes. In the presence of an internal nucleophile, such as a hydroxyl group, this intermediate can be trapped to form macrocyclic lactones, a key structural feature of many biologically active natural products.

These strategic applications will be illustrated through the syntheses of neopeltolide, exiguolide, and callipeltoside A.

Synthesis of Neopeltolide: A Case Study in Prins Cyclization

Neopeltolide, a marine macrolide with potent antifungal and cytotoxic activity, provides an excellent example of the power of a dioxinone-mediated intramolecular Prins cyclization for the construction of its 14-membered macrocycle and embedded tetrahydropyran ring. The key step in the synthesis developed by Scheidt and co-workers involves the Lewis acid-catalyzed cyclization of a linear precursor containing a β-hydroxy dioxinone moiety.[1][2]

Quantitative Data for Key Steps in Neopeltolide Synthesis

| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Vinylogous Aldol Reaction | Dioxinone silyl enol ether, aldehyde, catalyst | β-hydroxy dioxinone intermediate | - | - | [1] |

| 2 | Intramolecular Prins Cyclization | Sc(OTf)₃, CH₂Cl₂ | Macrocyclic tetrahydropyran | 25 | >20:1 | [1] |

Experimental Protocols

Protocol 1: Sc(OTf)₃-Catalyzed Intramolecular Prins Cyclization in the Synthesis of Neopeltolide [1][2]

-

Preparation of the Cyclization Precursor: The linear substrate containing the β-hydroxy dioxinone and the aldehyde precursor is synthesized through a multi-step sequence, including a vinylogous aldol reaction.

-

Cyclization Reaction:

-

To a solution of the linear precursor in dichloromethane (B109758) (CH₂Cl₂) at -78 °C is added a catalytic amount of scandium(III) triflate (Sc(OTf)₃).

-

The reaction mixture is stirred at this temperature and allowed to slowly warm to room temperature over several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the macrocyclic product.

-

Reaction Workflow

Caption: Synthetic workflow for the key intramolecular Prins cyclization in the total synthesis of Neopeltolide.

Synthesis of Exiguolide: Iterative Use of Dioxinone-Directed Prins Cyclizations

The total synthesis of (-)-exiguolide, another marine-derived macrolide, showcases an elegant iterative application of dioxinone-directed Prins cyclizations. The Scheidt group employed two distinct Prins reactions to construct both tetrahydropyran rings of the molecule.[3] The first is an intermolecular reaction to assemble the linear core, and the second is an intramolecular macrocyclization.

Quantitative Data for Key Steps in Exiguolide Synthesis

| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Intermolecular Prins Cyclization | Dioxinone, Aldehyde, BF₃·OEt₂ | Tetrahydropyran intermediate | 45 | - | [1] |

| 2 | Intramolecular Prins Cyclization | Sc(OTf)₃ | 16-membered macrocycle | 66 | - | [1][3] |

Experimental Protocols

Protocol 2: BF₃·OEt₂-Mediated Intermolecular Prins Cyclization in the Synthesis of Exiguolide [1]

-

Reaction Setup:

-

To a solution of the dioxinone and aldehyde fragments in an appropriate solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) is added boron trifluoride diethyl etherate (BF₃·OEt₂).

-

-

Reaction Execution:

-

The reaction mixture is stirred at the low temperature for a specified period.

-

The reaction progress is monitored by TLC.

-

-

Work-up and Purification:

-

The reaction is quenched with a suitable quenching agent (e.g., saturated aqueous NaHCO₃).

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is achieved via flash column chromatography.

-

Synthesis of Callipeltoside A: Acylketene Macrolactonization Strategy

The total synthesis of callipeltoside A, a potent antitumor macrolide, by Hoye and co-workers highlights the utility of dioxinones as acylketene precursors for macrolactonization.[4] In this approach, a dioxinone-containing linear precursor is subjected to thermolysis to generate a reactive acylketene, which is then intramolecularly trapped by a hydroxyl group to forge the 14-membered macrolactone.

Quantitative Data for the Key Step in Callipeltoside A Synthesis

| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Acylketene Macrolactonization | Thermolysis in refluxing benzene (B151609) | 14-membered macrolactone | - | [4] |

Experimental Protocols

Protocol 3: Acylketene Macrolactonization in the Synthesis of Callipeltoside A [4]

-

Preparation of the Dioxinone Precursor: The linear substrate containing the dioxinone moiety and a free hydroxyl group is prepared via a multi-step synthetic sequence.

-

Macrolactonization:

-

A solution of the dioxinone precursor in a high-boiling point solvent, such as benzene or toluene, is heated to reflux.

-

The reaction is maintained at reflux for several hours until the starting material is consumed, as monitored by TLC.

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by flash column chromatography to yield the desired macrolactone.

-

Logical Relationship Diagram

Caption: Key steps in the acylketene macrolactonization for the synthesis of the Callipeltoside A core.

Conclusion

The strategic use of 1,3-dioxin-4-ones has proven to be a powerful and versatile approach in the total synthesis of complex, biologically active natural products. Their ability to participate in highly stereoselective vinylogous aldol reactions, Prins-type cyclizations, and acylketene macrolactonizations provides synthetic chemists with efficient tools to construct challenging molecular architectures. The examples of neopeltolide, exiguolide, and callipeltoside A highlight the significant impact of dioxinone chemistry on the field of natural product synthesis, enabling the construction of intricate macrocyclic and heterocyclic systems with high levels of control. The detailed protocols provided herein serve as a practical guide for researchers aiming to employ these powerful synthetic strategies in their own research endeavors.

References

- 1. Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Synthesis of (−)-Exiguolide by Iterative Stereoselective Dioxinone-Directed Prins Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of (-)-callipeltoside A - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Safe Handling and Storage of 1,2-Dioxin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "dioxin" can be a source of confusion, as it is commonly used to refer to two distinct classes of chemical compounds. It is crucial for researchers to differentiate between them to ensure proper and safe handling.

-

1,2-Dioxin: A six-membered heterocyclic organic compound with two adjacent oxygen atoms. This molecule is an antiaromatic, cyclic peroxide. Due to its peroxide-like nature, this compound is exceptionally unstable and has not been isolated. Its derivatives are also known to be extremely labile and potentially explosive. These compounds are of interest in specialized areas of chemical research, such as chemiluminescence and the study of reactive intermediates.

-

Polychlorinated Dibenzo-p-dioxins (PCDDs): Often referred to simply as "dioxins," these are a group of highly toxic and persistent environmental pollutants. The most well-known and toxic member of this family is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). These compounds are byproducts of various industrial processes and combustion. They are not peroxides and have a vastly different chemical structure and hazard profile compared to this compound.